molecular formula C20H17N3O3S2 B2493504 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-57-4

4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2493504
CAS No.: 863594-57-4
M. Wt: 411.49
InChI Key: LAXAYJDOBFCHLW-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

It has been reported that thiazole derivatives show potent inhibitory activity against phosphoinositide 3-kinase (PI3K) . This suggests that 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide might interact with PI3K or similar enzymes, affecting their function and thus influencing biochemical reactions.

Cellular Effects

Given its potential inhibitory activity against PI3K , it could influence various cellular processes. PI3K is involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the compound could potentially impact these processes.

Molecular Mechanism

Based on its potential PI3K inhibitory activity , it might bind to the active site of the enzyme, inhibiting its function. This could lead to changes in downstream signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not documented. Studies on similar thiazole derivatives could provide insights into its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Thiazole derivatives are known to be metabolized in the human body by N-methylation and N- and C-oxidation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluorophenyl sulfonamide
  • 2-chloro-4-florophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide

Uniqueness

4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups and the presence of the thiazolo[5,4-b]pyridine moiety. This gives it distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for various research applications .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-12-16(9-10-18(13)26-2)28(24,25)23-15-7-5-14(6-8-15)19-22-17-4-3-11-21-20(17)27-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAYJDOBFCHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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